5-氨基-2-萘磺酸

描述

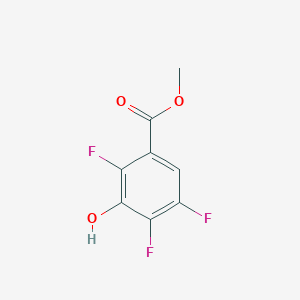

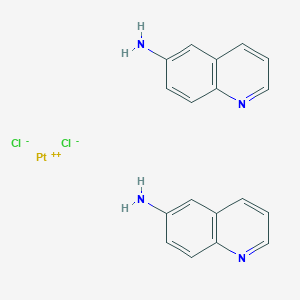

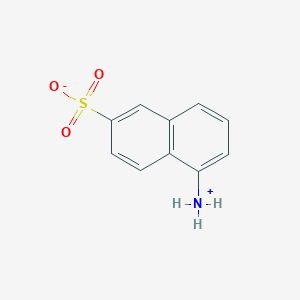

5-氨基萘-2-磺酸是一种有机化合物,属于氨基萘磺酸类。它由萘衍生而来,萘是一种双环芳香烃,通过在萘环上的特定位置取代氨基和磺酸基而得到。 这种化合物是一种无色固体,主要用作合成染料的前体 .

科学研究应用

作用机制

5-氨基萘-2-磺酸的作用机制涉及它与特定分子靶标和途径的相互作用。 例如,在生物系统中,它可以作为硝酸还原酶等酶的底物,促进硝酸盐还原为亚硝酸盐 。 该化合物的磺酸基使其能够参与各种化学反应,使其成为合成化学中的通用中间体 .

生化分析

Biochemical Properties

It has been used in the synthesis of nitrate reductase and detection of nitrate reduction by anaerobic bacteria

Cellular Effects

Given its role in the synthesis of nitrate reductase, it may influence cell function by participating in nitrate reduction processes

Molecular Mechanism

It is known to participate in the synthesis of nitrate reductase, suggesting it may interact with this enzyme

准备方法

合成路线和反应条件

5-氨基萘-2-磺酸可以通过多种方法合成。 一种常用方法是用氢氧化钠还原1-硝基萘-5-磺酸,将其转化为5-氨基-1-萘酚 。 另一种方法是用过硫酸钠或高碘酸钾氧化聚合5-或8-氨基萘-2-磺酸 .

工业生产方法

在工业环境中,5-氨基萘-2-磺酸的生产通常涉及1-氨基萘的磺化。 该过程在受控条件下进行,以确保磺酸基选择性地引入到萘环的所需位置 .

化学反应分析

反应类型

5-氨基萘-2-磺酸会发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的醌类。

还原: 还原反应可以将其转化为不同的胺或羟基衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和重铬酸钠。

还原: 通常使用硼氢化钠和氢气在催化剂存在下的条件下进行还原。

形成的主要产物

氧化: 醌类和其他氧化衍生物。

还原: 胺和羟基衍生物。

取代: 各种取代的萘衍生物

相似化合物的比较

类似化合物

1-氨基萘-4-磺酸:

1-氨基萘-5-磺酸: 称为劳伦特酸,用于生产茜素酸.

1-氨基萘-6-磺酸: 称为克莱夫酸,用于合成各种染料.

独特性

5-氨基萘-2-磺酸由于其独特的取代模式而独一无二,这种模式赋予了它独特的化学性质和反应活性。 它能够发生氧化聚合形成导电聚合物,这使其区别于其他类似化合物 .

属性

IUPAC Name |

5-azaniumylnaphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPJYQYRSWYIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-79-9 | |

| Record name | 5-Amino-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 5-Amino-2-naphthalenesulfonic acid?

A1: 5-Amino-2-naphthalenesulfonic acid, also known as 1,6-Cleve's acid, exists as a zwitterion in its crystalline form. This means the molecule carries both a positive and negative charge. [] Its molecular formula is C10H9NO3S.

Q2: How is 5-Amino-2-naphthalenesulfonic acid used in material science?

A2: 5-Amino-2-naphthalenesulfonic acid is a valuable building block for synthesizing conducting polymers. It can be polymerized alone or copolymerized with other monomers like aniline. These polymers find applications in various fields like supercapacitors due to their charge storage capabilities. [, , , ] For example, electrodes made from poly(5-Amino-2-naphthalenesulfonic acid-co-o-aminophenol) demonstrated promising performance in flexible supercapacitors. []

Q3: Are there any studies on the morphology of polymers derived from 5-Amino-2-naphthalenesulfonic acid?

A3: Yes, research indicates that the morphology of poly(aniline-co-aminonaphthalene sulfonic acid) (PANI-ANSA) is influenced by the molar ratio of aniline to 5-Amino-2-naphthalenesulfonic acid during synthesis. Higher ratios favor the formation of nanotubes, while lower ratios lead to a granular morphology. []

Q4: What are the advantages of incorporating 5-Amino-2-naphthalenesulfonic acid into conducting polymers like polyaniline?

A4: Incorporating 5-Amino-2-naphthalenesulfonic acid into polyaniline results in self-doping, enhancing the polymer's solubility in basic solutions and increasing its electrical conductivity compared to pristine polyaniline. [] Additionally, the presence of covalently bound SO3H groups improves the thermal stability of the copolymer. []

Q5: Can 5-Amino-2-naphthalenesulfonic acid be used to create composites?

A5: Yes, 5-Amino-2-naphthalenesulfonic acid has been used in the synthesis of electrically conductive and ferromagnetic composites. For example, nanocomposites of iron oxide (Fe3O4) with sulfonated polyaniline, specifically poly(aniline-co-aminonaphthalenesulfonic acid) [SPAN(ANSA)], were successfully synthesized. []

Q6: What are the properties of these iron oxide-based nanocomposites?

A6: These nanocomposites exhibit enhanced properties compared to pristine polymers. This includes higher crystallinity, improved thermal stability, and increased electrical conductivity. They also show ferromagnetic behavior at room temperature. []

Q7: How is 5-Amino-2-naphthalenesulfonic acid metabolized by bacteria?

A7: Certain bacterial strains can metabolize 5-Amino-2-naphthalenesulfonic acid, converting it into 5-hydroxyquinoline-2-carboxylate (5H2QC) via a spontaneous cyclization reaction. This process can limit the oxidation of 5-Amino-2-naphthalenesulfonic acid by hindering NADH regeneration. []

Q8: Are there any analytical methods used to study 5-Amino-2-naphthalenesulfonic acid and its derivatives?

A8: Various analytical techniques are employed to characterize 5-Amino-2-naphthalenesulfonic acid and its derivatives. These include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation. [] FTIR spectroscopy provides insights into the structure of composites. [] UV-Visible spectroscopy is used to characterize polymers. []

- Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to study the morphology and size of nanoparticles in composites. []

- Electrochemical techniques: Electrochemical quartz-crystal microbalance is used to investigate the electropolymerization process. [] Cyclic voltammetry is used to characterize the electrochemical behavior of the polymer. [, ]

- Other Techniques: X-Ray Diffraction (XRD) is used to analyze the crystal structure of materials. [] Thermogravimetric analysis (TGA) is used to study the thermal stability of polymers and composites. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol](/img/structure/B143096.png)